
Propane;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, praseodymium(3+) salt (3:2) is a chemical compound with the molecular formula Pr₂(SO₄)₃. It is a salt formed by the reaction of praseodymium, a rare earth element, with sulfuric acid. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfuric acid, praseodymium(3+) salt (3:2) can be synthesized by reacting praseodymium oxide or praseodymium hydroxide with sulfuric acid. The reaction typically involves dissolving praseodymium oxide or hydroxide in sulfuric acid, followed by crystallization to obtain the salt. The reaction can be represented as follows: [ \text{Pr}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Pr}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sulfuric acid, praseodymium(3+) salt (3:2) involves the use of high-purity praseodymium oxide and concentrated sulfuric acid. The reaction is carried out in large reactors, and the resulting solution is subjected to controlled cooling to induce crystallization. The crystals are then filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sulfuric acid, praseodymium(3+) salt (3:2) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Praseodymium in the +3 oxidation state can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Substitution Reactions: The sulfate ions in the compound can be replaced by other anions through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize praseodymium(3+) to higher oxidation states.
Reducing Agents: Reducing agents like sodium borohydride can reduce praseodymium(3+) to lower oxidation states.
Major Products Formed:
Oxidation: Oxidation of praseodymium(3+) can lead to the formation of praseodymium(IV) compounds.
Reduction: Reduction of praseodymium(3+) can result in the formation of praseodymium(II) compounds.
Scientific Research Applications
Sulfuric acid, praseodymium(3+) salt (3:2) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in various chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of rare earth elements on biological systems.
Medicine: Research is being conducted to explore the potential medical applications of praseodymium compounds, including their use in imaging and therapy.
Industry: Sulfuric acid, praseodymium(3+) salt (3:2) is used in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of sulfuric acid, praseodymium(3+) salt (3:2) involves its interaction with molecular targets and pathways in various systems. In chemical reactions, praseodymium(3+) ions can act as Lewis acids, accepting electron pairs from other molecules. This property makes it useful as a catalyst in certain reactions. In biological systems, praseodymium ions can interact with proteins and enzymes, potentially affecting their function and activity.
Comparison with Similar Compounds
Sulfuric acid, praseodymium(3+) salt (3:2) can be compared with other praseodymium compounds, such as:
Praseodymium(III) chloride (PrCl₃): A light green solid used in various chemical applications.
Praseodymium(III) nitrate (Pr(NO₃)₃): A compound used in the preparation of other praseodymium salts.
Praseodymium(III) acetate (Pr(CH₃COO)₃): Used in organic synthesis and as a catalyst.
Uniqueness: Sulfuric acid, praseodymium(3+) salt (3:2) is unique due to its specific sulfate anion, which imparts distinct chemical properties and reactivity compared to other praseodymium salts. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its importance.
Properties
Molecular Formula |
C6H22O12S3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
propane;sulfuric acid |
InChI |
InChI=1S/2C3H8.3H2O4S/c2*1-3-2;3*1-5(2,3)4/h2*3H2,1-2H3;3*(H2,1,2,3,4) |
InChI Key |
RLZPDVHGAZAQEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC.CCC.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



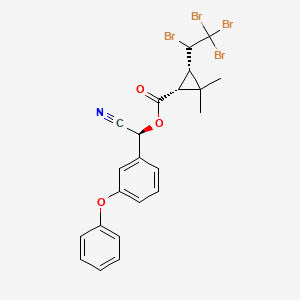
![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
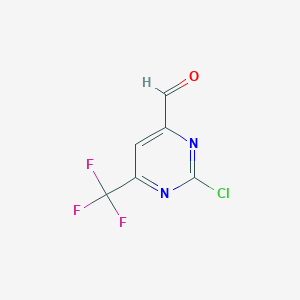
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)
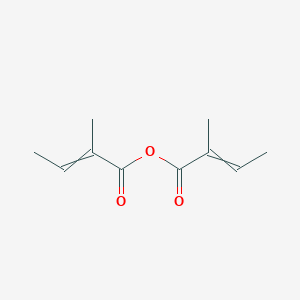
![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)

![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)

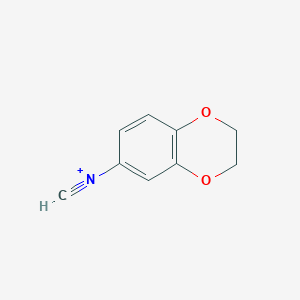
![1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL](/img/structure/B12436852.png)
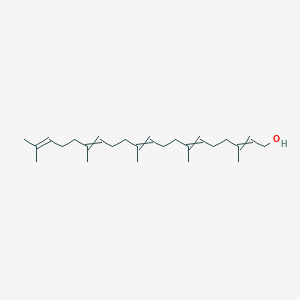
![1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12436856.png)
